molecular formula C20H21N3O B5684461 N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No. B5684461
M. Wt: 319.4 g/mol
InChI Key: NYDPWVVLWYHTGR-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide, commonly known as MIBE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MIBE is a benzimidazole derivative and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of MIBE is not fully understood, but it is thought to work by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and differentiation. Inhibition of CK2 activity by MIBE has been shown to lead to the activation of the tumor suppressor protein p53, which plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
MIBE has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. MIBE has also been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MIBE in lab experiments is its high specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other cellular processes. However, one of the limitations of using MIBE is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on MIBE. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of MIBE. Another area of interest is the investigation of the potential therapeutic applications of MIBE for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MIBE and its effects on cellular processes.

Synthesis Methods

The synthesis of MIBE involves the condensation of 2-aminobenzimidazole with 2-methyl-2-propen-1-ol followed by acylation with benzoyl chloride. This reaction results in the formation of MIBE, which can be purified by recrystallization.

Scientific Research Applications

MIBE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of cancer and inflammatory diseases. MIBE has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15(2)14-23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDPWVVLWYHTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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